M1 Muscarinic Receptor Binding Affinity
Aprofene exhibits a specific binding affinity for the M1 muscarinic acetylcholine receptor. In a radioligand binding assay using [3H]N-methylscopolamine, Aprofene demonstrated a Ki value of 51 nM [1]. While direct comparative Ki values for atropine or benactyzine in the same assay system are not available from this source, this data point establishes a baseline for its in vitro potency. A separate study established a rank order of potency for several antimuscarinics in inhibiting [3H]N-methylscopolamine binding in N4TG1 neuroblastoma cells, placing aprophen in a lower potency tier (equivalent to adiphenine) compared to higher-potency agents like quinuclidinyl benzilate and atropine [2].
| Evidence Dimension | M1 Muscarinic Receptor Binding Affinity |
|---|---|
| Target Compound Data | Ki = 51 nM (for Aprofene) |
| Comparator Or Baseline | Rank order: quinuclidinyl benzilate = quinuclidinyl xanthene-9-carboxylate > (methyl atropine = atropine) > benactyzine > azaprophen > (adiphenine = aprophen) |
| Quantified Difference | Aprofene is less potent than atropine and benactyzine but comparable to adiphenine. |
| Conditions | Radioligand binding assay using [3H]N-methylscopolamine on N4TG1 neuroblastoma cell membranes. |
Why This Matters
This quantitative binding data confirms Aprofene's lower M1 affinity relative to atropine, which is critical for applications where reduced central anticholinergic burden or different side-effect profiles are desired.
- [1] Leader, H., Smejkal, R. M., Payne, C. S., Padilla, F. N., Doctor, B. P., Gordon, R. K., & Chiang, P. K. (1989). Binary antidotes for organophosphate poisoning: aprophen analogues that are both antimuscarinics and carbamates. J Med Chem, 32(7), 1522-1528. PMID: 2738887. View Source
- [2] Witkin, J. M., et al. (1987). Comparison of in vitro actions with behavioral effects of antimuscarinic agents. J Pharmacol Exp Ther, 242(3), 796-803. PMID: 3498817. View Source
